Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate is a novel compound featuring a unique stereochemistry, integrating the cyclopropyltriazole moiety and the tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate involves several key steps:
Cyclopentane Framework Construction: : The cyclopentane framework is typically assembled through a series of stereoselective cyclization reactions, ensuring the correct (3R,4S) configuration.
Triazole Introduction: : The 4-cyclopropyltriazole moiety is then introduced using a Huisgen cycloaddition reaction, often referred to as a "click reaction", which is performed under copper-catalyzed azide-alkyne conditions.
Amino Group Addition: : The amino group at position 3 is installed via a reductive amination process, employing appropriate reagents to achieve the desired stereochemistry.
Esterification: : Finally, the carboxylic acid group is esterified with tert-butanol using standard esterification protocols, such as the Fisher esterification or via coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In industrial settings, large-scale production of this compound would likely involve optimization of the above synthetic steps, focusing on yield, purity, and cost-effectiveness. Key considerations include the use of robust and scalable reagents, efficient purification methods, and minimizing hazardous waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially at the amino group or triazole ring, depending on the oxidizing agents and conditions used.
Reduction: : Reduction reactions can target the triazole ring or other potential reduction sites within the molecule.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently employed.
Substitution: : Substitution reactions might involve reagents such as alkyl halides, aryl halides, or nucleophilic species under appropriate conditions.
Major Products: The products formed depend on the specific reactions and conditions applied, leading to derivatives of the original compound with altered functional groups, improved pharmacological properties, or tailored chemical profiles for specific applications.
Scientific Research Applications
Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular structures, aiding in the synthesis of tailored molecules for specialized applications.
Biology: Biologically, the compound is of interest for its potential as a biochemical probe, facilitating the study of metabolic pathways and enzyme interactions due to its unique structure and reactive sites.
Medicine: In medicinal chemistry, tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate is evaluated for its pharmacological activities, potentially offering therapeutic benefits in treating diseases through its interaction with specific biological targets.
Industry: Industrially, the compound's stability and reactivity make it a candidate for developing novel materials, such as polymers or catalysts, enhancing the efficiency and performance of industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, influencing biological pathways. The cyclopropyltriazole moiety may interact with active sites, while the amino and carboxylate groups could facilitate binding and activity modulation.
Pathways Involved: The exact pathways depend on the biological context but often involve modulation of enzymatic activities, signaling cascades, or metabolic processes.
Comparison with Similar Compounds
Comparison: Compared to other similar cyclopentane-based compounds, tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate stands out due to its unique triazole moiety and specific stereochemistry, which confer distinct chemical and biological properties.
Similar Compounds:Cyclopentane derivatives with different substituents: : These may include compounds where the triazole is replaced with other aromatic or heterocyclic rings.
Amino-cyclopentane carboxylates: : Other amino-cyclopentane carboxylates with varying side chains.
Triazole-containing compounds: : These include molecules with triazole rings but different core structures, offering varied reactivity and applications.
Through this detailed exploration, we gain insights into the multifaceted nature of this compound, spanning its synthetic origins, chemical behavior, and potential impact across scientific disciplines.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyltriazol-1-yl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)10-6-11(16)13(7-10)19-8-12(17-18-19)9-4-5-9/h8-11,13H,4-7,16H2,1-3H3/t10?,11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNUQEAGCSURPZ-ZNVNOEFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)N2C=C(N=N2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=C(N=N2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.